![molecular formula C12H9N B1242126 4aH-carbazole](/img/structure/B1242126.png)
4aH-carbazole
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Overview
Description
4aH-carbazole is a carbazole. It is a tautomer of an 8aH-carbazole, a 9H-carbazole, a 3H-carbazole and a 1H-carbazole.
Scientific Research Applications
1. Medicinal Chemistry Applications
4aH-carbazole and its derivatives have been a significant focus in medicinal chemistry due to their broad range of biological activities. Studies highlight their potential in areas such as:
Antibacterial and Antimalarial Properties
Carbazoles demonstrate considerable antibacterial and antimalarial activities. Modifications to the carbazole scaffold enhance these properties (Tsutsumi, Gündisch, & Sun, 2016).
Anticancer and Anti-Alzheimer Properties
Various derivatives have shown promise in anticancer and anti-Alzheimer's treatments. The substitution patterns on the carbazole ring are crucial for their biological activities (Tsutsumi, Gündisch, & Sun, 2016).
2. Photophysical and Antioxidant Properties
Carbazole-based compounds are also explored for their photophysical and antioxidant characteristics:
Photophysical Studies
Carbazole-based bis-thiosemicarbazones exhibit noteworthy photophysical properties, which have implications in materials science and possibly in medical imaging (Bingul et al., 2019).
Antioxidant Capabilities
These compounds have shown potential as potent antioxidants, which could be beneficial in various oxidative stress-related conditions (Bingul et al., 2019).
3. Biological Evaluation and Activity
The application of carbazole in biology is diverse, with studies evaluating their potential in various domains:
Neuroprotective Agents
Novel N-substituted carbazoles have been discovered with significant neuroprotective effects, potentially useful for the treatment of CNS diseases like Alzheimer's (Zhu et al., 2013).
Antiproliferative Activity
Carbazole derivatives have shown inhibitory activity against cancer cell lines, making them a focus in the development of anticancer drugs (Caruso et al., 2012).
Anti-HIV Activity
Chloro-1,4-dimethyl-9H-carbazole derivatives have been identified with potential anti-HIV activity, representing a new direction for developing HIV treatments (Saturnino et al., 2018).
properties
Product Name |
4aH-carbazole |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4aH-carbazole |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-9H |
InChI Key |
CYBHWCLUGRHMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C=CC=CC3=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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